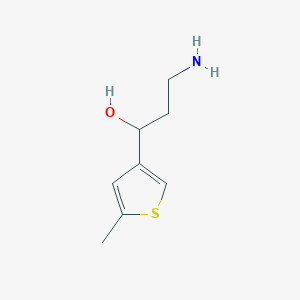
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a trifluoropropyl group at the 6-position, and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and 3,3,3-trifluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range, usually between 0°C to 50°C, to ensure optimal yield.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like triethylamine or sodium hydroxide are employed to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistency and efficiency. The process may include:
Batch Processing: The compound is synthesized in batches, with each batch undergoing rigorous quality control checks.
Continuous Flow Processing: Advanced techniques such as continuous flow processing may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed. The reactions are conducted under controlled conditions to prevent side reactions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and hydrolyzed products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors, altering cellular signaling and function.
Induction of Apoptosis: In biological systems, it may induce apoptosis (programmed cell death) in cancer cells, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazine: Lacks the amine group at the 2-position.
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
4-Chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of both a chloro and trifluoropropyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H6ClF3N4 |
|---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
4-chloro-6-(3,3,3-trifluoropropyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H6ClF3N4/c7-4-12-3(13-5(11)14-4)1-2-6(8,9)10/h1-2H2,(H2,11,12,13,14) |
InChI Key |
SBVNNHVWCTXYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C1=NC(=NC(=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)




![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)




